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Compound of Interest

Compound Name:
2-(6-Bromohexyloxy)tetrahydro-

2H-pyran

Cat. No.: B104259 Get Quote

An Application Scientist's Guide to the Analytical Characterization of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran

Introduction
2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a key bifunctional molecule widely utilized in

organic synthesis. Its structure incorporates a tetrahydropyran (THP) protecting group for an

alcohol and a terminal alkyl bromide, making it an invaluable building block. It serves as an

intermediate in the synthesis of complex molecules, including sphingoid bases with potential

cytotoxicity against cancer cells and as a versatile linker in the development of Proteolysis

Targeting Chimeras (PROTACs).[1][2] Given its role in multi-step syntheses, rigorous

confirmation of its identity and purity is paramount to ensure the success of subsequent

reactions.

This guide provides an in-depth comparison of the primary analytical techniques used to

characterize 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, offering field-proven insights and

detailed experimental protocols for researchers and drug development professionals. We will

explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared

(FT-IR) spectroscopy, and Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

provide a synergistic and self-validating system for its complete characterization.
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Molecular Formula: C₁₁H₂₁BrO₂[3][4]

Molecular Weight: 265.19 g/mol [2][3][4]

CAS Number: 53963-10-3[3][4]

Appearance: Colorless to light yellow liquid

Boiling Point: 125 °C at 0.1 mmHg[1][3]

Density: 1.209 g/mL at 25 °C[1][3]

Overall Analytical Workflow
The comprehensive characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran relies on

the integration of multiple analytical techniques. Each method provides a unique piece of

structural information, and together they form a conclusive dataset that confirms the molecule's

identity, structure, and purity. The logical flow of this integrated approach is outlined below.
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Caption: Integrated workflow for the characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. It provides detailed information about the carbon-hydrogen framework by

mapping the chemical environment of each nucleus.

Causality Behind Experimental Choices: For a molecule like this, both ¹H and ¹³C NMR are

essential. ¹H NMR confirms the presence and connectivity of all protons, with integration

verifying their relative ratios. The anomeric proton (~4.5 ppm) is a key diagnostic signal for the
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THP ether linkage. ¹³C NMR complements this by confirming the number of unique carbon

environments, ensuring no unexpected carbons are present.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The key diagnostic

signals include:

Anomeric Proton (H-1'): A broad triplet or multiplet around 4.57 ppm, characteristic of the

proton on the carbon flanked by two oxygen atoms in the THP ring.

Methylene Protons adjacent to Oxygen: Two sets of multiplets are expected between 3.38

and 3.88 ppm. These correspond to the protons on the THP ring adjacent to the ring oxygen

(H-5') and the protons on the hexyl chain adjacent to the ether oxygen (H-6).

Methylene Protons adjacent to Bromine: A distinct triplet at approximately 3.41 ppm,

corresponding to the two protons on the carbon directly bonded to the electronegative

bromine atom (H-1).

Aliphatic Methylene Protons: A series of complex multiplets between 1.35 and 1.88 ppm,

representing the remaining 12 protons of the hexyl chain and the THP ring.

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the unique carbon environments:

Anomeric Carbon (C-1'): A signal around 98.8 ppm, characteristic of the acetal carbon.

Carbons Adjacent to Oxygen: Signals at approximately 67.4 ppm (C-6) and 62.3 ppm (C-5')

are expected.

Carbon Adjacent to Bromine: A signal around 33.9 ppm (C-1).

Aliphatic Carbons: Multiple signals in the range of 19.5 to 32.7 ppm corresponding to the

remaining carbons in the hexyl chain and THP ring.

Summary of NMR Data
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Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Anomeric (CHO₂) ~4.57 (m, 1H) ~98.8

CH₂-Br ~3.41 (t, 2H) ~33.9

CH₂-O (hexyl) ~3.73 (m, 1H), ~3.38 (m, 1H) ~67.4

CH₂-O (ring) ~3.88 (m, 1H), ~3.51 (m, 1H) ~62.3

Alkyl Chain & Ring CH₂ ~1.35 - 1.88 (m, 12H)
~19.5, 25.5, 26.1, 28.2, 30.8,

32.7

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in

~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent

solubilizing power for nonpolar to moderately polar compounds and its single residual

solvent peak at 7.26 ppm.

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard

acquisition parameters are typically sufficient.

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H

spectrum to the residual CDCl₃ peak (7.26 ppm) and the ¹³C spectrum accordingly (77.16

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation at specific

vibrational frequencies.
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Causality Behind Experimental Choices: For this molecule, FT-IR is used as a confirmation

tool. The key is to identify the strong C-O stretching bands characteristic of the ether and acetal

functionalities and the C-Br stretch. Equally important is the absence of a broad O-H stretch

(~3300 cm⁻¹) or a sharp C=O stretch (~1710 cm⁻¹), which would indicate the presence of

unreacted starting materials or byproducts.

Spectral Interpretation
The FT-IR spectrum is characterized by the following key absorption bands:

C-H Stretching (sp³): Strong, sharp peaks in the 2850-2950 cm⁻¹ region, confirming the

aliphatic nature of the molecule.

C-O Stretching: A series of strong, characteristic bands between 1030-1130 cm⁻¹, often

appearing as a complex and prominent feature. These correspond to the C-O-C stretching

vibrations of the ether linkage and the acetal group within the THP ring.[5]

C-Br Stretching: A weaker absorption in the fingerprint region, typically found between 500-

600 cm⁻¹.

Summary of FT-IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

2940 - 2860 C-H Stretch Alkane (CH₂)

1130 - 1030 C-O Stretch Ether & Acetal

600 - 500 C-Br Stretch Alkyl Bromide

Experimental Protocol: ATR-FT-IR
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place one drop of the neat liquid 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran directly onto the ATR crystal.

Acquisition: Lower the ATR press and apply consistent pressure. Acquire the spectrum,

typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400

cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):
Purity and Mass Verification
GC-MS combines the separation power of gas chromatography with the detection capabilities

of mass spectrometry. GC separates the components of a mixture based on their volatility and

interaction with a stationary phase, while MS fragments the eluted components and measures

the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint.

Causality Behind Experimental Choices: This technique serves two critical functions:

Purity Assessment (GC): The chromatogram provides a clear visual representation of the

sample's purity. A single, sharp peak at a specific retention time indicates a pure compound.

Identity Confirmation (MS): The mass spectrum confirms the molecular weight of the

compound. Crucially, for this molecule, it will show the characteristic isotopic pattern of

bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance), resulting in two molecular ion

peaks (M⁺ and M+2⁺) of nearly equal intensity. This is a definitive confirmation of the

presence of one bromine atom.

Mass Spectrum Interpretation
Molecular Ion (M⁺): Expect to see a pair of peaks at m/z 264 and 266, corresponding to the

molecules containing ⁷⁹Br and ⁸¹Br, respectively. The relative intensity of these peaks should

be approximately 1:1.

Key Fragments: A prominent peak at m/z 85 is highly characteristic, corresponding to the

fragmentation of the THP ring to form the tetrahydropyranyl cation.[6] Other fragments may

include the loss of the bromohexyl chain or cleavage at the ether linkage.
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Summary of GC-MS Data
Analysis Expected Result Confirmation

GC Retention Time A single major peak High Purity

MS (m/z) 264 / 266 (M⁺, ~1:1 ratio)
Molecular Weight & Presence

of one Br atom

MS (m/z) 85 Presence of the THP moiety

Experimental Protocol: GC-MS
1. Sample Prep

Dilute 1 µL sample in 1 mL
Ethyl Acetate

2. Injection
Inject 1 µL into GC Inlet

(250°C, Split mode)

3. GC Separation
Column: DB-5ms or similar

Temp Program: 50°C to 250°C

4. Ionization (MS)
Electron Ionization (EI) at 70 eV

5. Detection
Mass Analyzer scans m/z 40-400

6. Data Analysis
Correlate retention time with

mass spectrum

Click to download full resolution via product page
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Caption: Step-by-step experimental workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Validation
No single technique is sufficient for the complete and trustworthy characterization of a synthetic

building block like 2-(6-Bromohexyloxy)tetrahydro-2H-pyran. The true power of this

analytical workflow lies in the synergy between the methods.

NMR provides the definitive structural framework and connectivity.

FT-IR offers rapid confirmation of the required functional groups (ether, alkyl halide) and the

absence of impurities like alcohols.

GC-MS validates the compound's purity, confirms its molecular weight, and provides

irrefutable evidence of the bromine atom through its isotopic signature.

Together, these techniques form a self-validating system where the results of each analysis

corroborate the others, providing researchers with the highest degree of confidence in the

identity and quality of their material before proceeding with critical downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromohexyloxy-tetrahydro-2h-pyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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